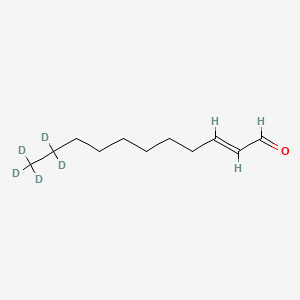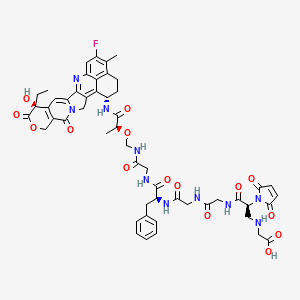
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide is a camptothecin-derived compound used primarily as a drug linker in Antibody-Drug Conjugates (ADC). This compound is known for its role in targeted cancer therapies, where it helps deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide involves multiple steps, starting with the derivatization of camptothecin. The process includes the incorporation of Gly-Mal-GGFG as a linker, followed by the attachment of Deruxtecan and the final modification to form the 2-hydroxypropanamide group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can affect the stability and reactivity of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the linker or the drug component
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can result in various conjugates with different biological activities .
Aplicaciones Científicas De Investigación
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying drug-linker conjugation and stability.
Biology: Employed in cell-based assays to investigate its cytotoxic effects and mechanisms of action.
Medicine: Integral in the development of targeted cancer therapies, particularly in ADCs for treating various cancers.
Industry: Utilized in the production of ADCs and other targeted therapeutic agents
Mecanismo De Acción
The mechanism of action of Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide involves its role as a drug linker in ADCs. The compound facilitates the targeted delivery of Deruxtecan, a cytotoxic agent, to cancer cells. Upon binding to the target cell, the ADC is internalized, and the linker is cleaved, releasing Deruxtecan to exert its cytotoxic effects. The primary molecular targets include topoisomerase enzymes, which are crucial for DNA replication and cell division .
Comparación Con Compuestos Similares
Similar Compounds
Gly-Mal-GGFG-Deruxtecan: Similar in structure but lacks the 2-hydroxypropanamide group.
Gly-Mal-GGFG-Doxorubicin: Another ADC linker-drug conjugate with Doxorubicin as the cytotoxic agent.
Gly-Mal-GGFG-Maytansinoid: Utilizes Maytansinoid as the cytotoxic component.
Uniqueness
Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide is unique due to its specific combination of camptothecin-derived Deruxtecan and the 2-hydroxypropanamide modification. This combination enhances its stability and efficacy as a drug linker in ADCs, making it a valuable tool in targeted cancer therapies .
Propiedades
Fórmula molecular |
C52H55FN10O15 |
|---|---|
Peso molecular |
1079.0 g/mol |
Nombre IUPAC |
2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-1-oxopropan-2-yl]oxymethylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]amino]acetic acid |
InChI |
InChI=1S/C52H55FN10O15/c1-4-52(76)31-15-36-46-29(22-62(36)50(74)30(31)23-77-51(52)75)45-33(11-10-28-25(2)32(53)16-34(60-46)44(28)45)61-47(71)26(3)78-24-58-39(65)19-56-48(72)35(14-27-8-6-5-7-9-27)59-40(66)20-55-38(64)18-57-49(73)37(17-54-21-43(69)70)63-41(67)12-13-42(63)68/h5-9,12-13,15-16,26,33,35,37,54,76H,4,10-11,14,17-24H2,1-3H3,(H,55,64)(H,56,72)(H,57,73)(H,58,65)(H,59,66)(H,61,71)(H,69,70)/t26-,33-,35-,37-,52-/m0/s1 |
Clave InChI |
BYZAGRXYPADAJE-YYPSFISLSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)OCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)[C@H](CNCC(=O)O)N8C(=O)C=CC8=O)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)OCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CNCC(=O)O)N8C(=O)C=CC8=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


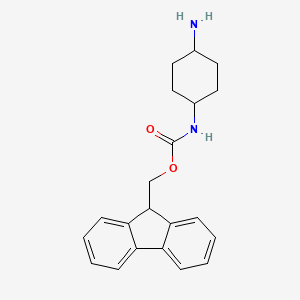
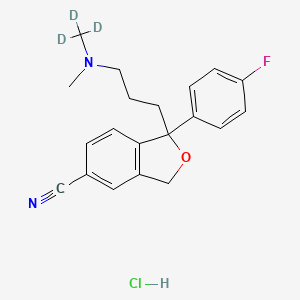
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12362573.png)

![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)
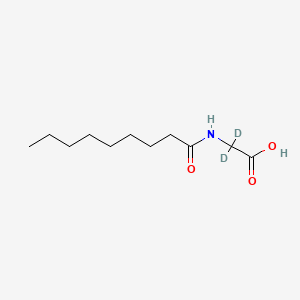

![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12362608.png)
![3-[(1R)-1-[[7-[4-[1-[[3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecan-9-yl]methyl]piperidine-4-carbonyl]piperazin-1-yl]-4-methylpyrido[3,4-d]pyridazin-1-yl]amino]ethyl]-2-methylbenzonitrile](/img/structure/B12362614.png)
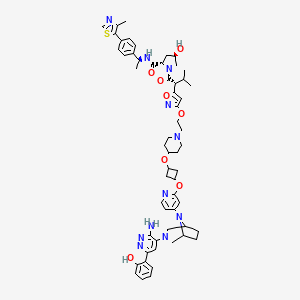
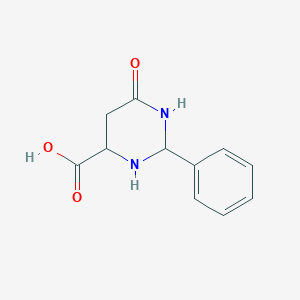
![[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12362630.png)
